

Application Note: Quantitative Analysis of Demethoxyencecalinol by HPLC-UV

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Compound of Interest

Compound Name: *Demethoxyencecalinol*

Cat. No.: *B1596252*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Demethoxyencecalinol is a naturally occurring chromene found in various plant species, such as *Helianthus annuus*.^[1] It has garnered interest for its potential biological activities, including antifungal properties.^[1] To support research and development, a reliable and accurate analytical method for the quantification of **Demethoxyencecalinol** is essential for purity assessment, pharmacokinetic studies, and quality control.^[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of small organic molecules like **Demethoxyencecalinol**.^[1]

This application note details a representative HPLC-UV method for the quantitative analysis of **Demethoxyencecalinol**. As a specific, validated protocol is not widely published, the following method is based on established analytical practices for similar natural product compounds.^[1]

Experimental Protocols

1. Materials and Reagents

- **Demethoxyencecalinol** reference standard (>98% purity)
- HPLC-grade acetonitrile
- HPLC-grade methanol

- HPLC-grade water
- Formic acid (analytical grade)
- 0.45 µm syringe filters

2. Instrumentation

- A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.[\[1\]](#)

3. Chromatographic Conditions

A summary of the HPLC-UV instrument conditions is provided in the table below. A C18 column is recommended as a versatile stationary phase for non-polar to moderately polar compounds like **Demethoxyencecalinol**.[\[1\]](#)

Parameter	Condition
HPLC System	Standard Binary or Quaternary System
Column	C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	70% A / 30% B, hold for 10 min
Flow Rate	1.0 mL/min [1]
Column Temperature	30 °C
Injection Volume	10 µL
UV Detection	254 nm
Run Time	10 minutes

4. Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Demethoxyencecalinol** reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.^[1] These will be used to construct the calibration curve.

5. Sample Preparation

The sample preparation method will vary depending on the matrix.

- For Plant Material:
 - Homogenize dried plant material into a fine powder.
 - Perform a solvent extraction using methanol or ethyl acetate with sonication.^[1]
 - Filter the extract through a 0.45 µm syringe filter before injecting into the HPLC system.^[1]
- For Biological Fluids (e.g., Plasma):
 - A protein precipitation step is typically required.^[1]
 - Add three parts of cold acetonitrile to one part of the plasma sample.^[1]
 - Vortex the mixture and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).^[1]
 - Collect the supernatant and filter it through a 0.45 µm syringe filter before analysis.^[1]

Data Presentation

The following table summarizes the expected quantitative data for the HPLC-UV analysis of **Demethoxyencecalinol** using the described method.

Parameter	Result
Retention Time	~ 6.5 min
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (R ²)	> 0.999
Limit of Detection (LOD)	0.3 µg/mL
Limit of Quantification (LOQ)	1.0 µg/mL

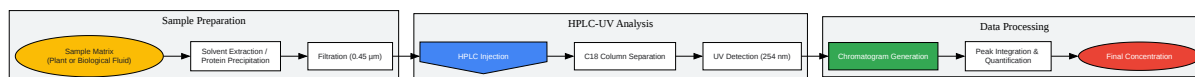
Method Validation

For routine use, the method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

- **Specificity:** The ability to accurately measure the analyte in the presence of other components. The peak for **Demethoxyencecalinol** should be well-resolved from other peaks.^[1]
- **Linearity:** Assessed by analyzing a series of standards at different concentrations.
- **Accuracy:** Determined by recovery studies in a spiked matrix.
- **Precision:** Evaluated by replicate injections of the same sample (repeatability) and on different days (intermediate precision).

Visualization

The following diagram illustrates the general workflow for the HPLC-UV analysis of **Demethoxyencecalinol**.



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Caption: Workflow for **Demethoxyencecalinol** analysis by HPLC-UV.

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References

- 1. benchchem.com [benchchem.com]
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